molecular formula C8H10O2S B182190 Methyl p-tolyl sulfone CAS No. 3185-99-7

Methyl p-tolyl sulfone

Cat. No. B182190
M. Wt: 170.23 g/mol
InChI Key: YYDNBUBMBZRNQQ-UHFFFAOYSA-N
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Patent
US05424481

Procedure details

176.4 g of sodium sulfite and 226 g of sodium bicarbonate were dissolved in 1800 ml of water and cooled down to 15° C. 244 g of p-toluenesulfonyl chloride were added at that temperature with thorough stirring. The mixture was additionally stirred for 3 hours at 15° C. and overnight at room temperature. It was then heated to 40° C. and a solution of 175 g of the sodium salt of chloroacetic acid in 400 ml of water was added. The reaction mixture was stirred under reflux for 24 hours. After cooling down to 5°-10° C. the precipitated product was filtered off with suction and dried at 50° C. under reduced pressure, leaving 192.5 g of 4-methylsulfonyltoluene (melting point 83°-86° C).
Quantity
176.4 g
Type
reactant
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1.[Na].Cl[CH2:25]C(O)=O>O>[CH3:25][S:18]([C:15]1[CH:16]=[CH:17][C:12]([CH3:22])=[CH:13][CH:14]=1)(=[O:20])=[O:19] |f:0.1.2,3.4,^1:22|

Inputs

Step One
Name
Quantity
176.4 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
226 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
244 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
175 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture was additionally stirred for 3 hours at 15° C. and overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then heated to 40° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 5°-10° C. the precipitated product
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 192.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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